Monatepil maleate, chemically known as (+/-)-N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-(4-fluorophenyl)-1-piperazinebutanamide monomaleate, is a novel compound primarily recognized for its role as a calcium channel blocker and an alpha-1 adrenergic receptor antagonist. It is predominantly utilized as an antihypertensive agent, exhibiting additional properties that make it a subject of interest in cardiovascular research. The compound was initially developed by Dainippon Pharmaceutical and has been studied for its potential effects on hypertension, atherosclerosis, and lipid metabolism.
Monatepil maleate has a complex molecular structure characterized by its unique arrangement of atoms:
The molecular structure features a dibenzothiepin core connected to a piperazine moiety and a fluorophenyl group. This configuration is crucial for its biological activity, allowing it to interact effectively with calcium channels and adrenergic receptors.
Monatepil maleate undergoes several types of chemical reactions, including:
Common reagents utilized in these reactions include acid chlorides, reducing agents, and various catalysts. The major products formed from these reactions are typically derivatives that may exhibit altered pharmacological properties.
Monatepil maleate exerts its pharmacological effects primarily through two mechanisms:
These dual mechanisms not only help in lowering blood pressure but also exhibit antiatherosclerotic and lipid-lowering effects. Studies have shown that monatepil maleate significantly inhibits hepatic acyl-CoA:cholesterol acyltransferase activity, which plays a role in cholesterol metabolism .
The physical and chemical properties of monatepil maleate include:
These properties are essential for understanding its formulation in pharmaceutical applications and ensuring effective delivery in clinical settings.
Monatepil maleate has diverse scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3